molecular formula C32H30ClNO4 B408722 2-Phenylethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B408722
M. Wt: 528g/mol
InChI Key: QUCWCBKAUKTGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes phenyl, chlorophenyl, methoxyphenyl, and quinolinecarboxylate groups

Preparation Methods

The synthesis of 2-Phenylethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of an acid catalyst.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-phenylethanol to form the desired ester compound.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-Phenylethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its interaction with molecular targets. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinolinecarboxylic Acids: Used in the synthesis of various pharmaceuticals.

    Fluoroquinolones: A class of antibiotics with a quinoline structure.

Compared to these compounds, 2-Phenylethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and potential for diverse applications.

Properties

Molecular Formula

C32H30ClNO4

Molecular Weight

528g/mol

IUPAC Name

2-phenylethyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H30ClNO4/c1-20-29(32(36)38-17-16-21-8-4-3-5-9-21)30(25-10-6-7-11-28(25)37-2)31-26(34-20)18-23(19-27(31)35)22-12-14-24(33)15-13-22/h3-15,23,30,34H,16-19H2,1-2H3

InChI Key

QUCWCBKAUKTGGF-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C(=O)OCCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C(=O)OCCC5=CC=CC=C5

Origin of Product

United States

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